Lead chlorofluoride
Description
Historical Context and Evolution of Lead Chlorofluoride in Analytical Chemistry
The use of this compound for the determination of fluorine dates back to early analytical chemistry practices. Initially, methods for fluorine analysis, such as the one developed by Berzelius, relied on the precipitation of calcium fluoride (B91410). However, this method was often replaced by the more rapid and equally accurate this compound method. nist.gov The method involves precipitating fluoride as this compound (PbClF), which can then be quantified. nist.govbritannica.com
Historically, the technique has been applied extensively for macro and semi-micro amounts of fluoride. edu.krd The evolution of the method saw the development of both gravimetric and volumetric approaches. kyoto-u.ac.jp In the gravimetric method, the dried PbClF precipitate is weighed directly. kyoto-u.ac.jpscite.ai The volumetric adaptation, often preferred for its speed, typically involves dissolving the precipitate in nitric acid and then titrating the chloride content using a standard silver nitrate (B79036) solution, a technique based on the Volhard method. nist.govrsc.org
Further refinements focused on optimizing precipitation conditions and addressing interferences. Research explored the ideal pH range, the necessary concentration of chloride ions, and the effect of temperature to ensure the formation of a pure precipitate with the correct stoichiometry. nist.govdss.go.thacs.org Studies also investigated the method's applicability to complex samples, such as organic compounds containing other halogens, sulfur, or phosphorus, which required modifications to handle interfering ions. rsc.org While once a cornerstone of fluoride analysis, its use has been evaluated alongside newer methods, including potentiometric titrations with ion-selective electrodes and various spectrophotometric techniques. kyoto-u.ac.jpscite.ai
Foundational Principles of Analytical Methodologies Utilizing this compound
The analytical application of this compound is fundamentally based on its controlled precipitation from an aqueous solution. edu.krd The core principle involves the reaction of fluoride ions (F⁻) with lead ions (Pb²⁺) in the presence of an excess of chloride ions (Cl⁻) to form a sparingly soluble salt, this compound (PbClF). edu.krd
The governing reaction is: Pb²⁺ + Cl⁻ + F⁻ → PbClF(s)
This precipitation is carefully controlled to ensure the formation of a pure, crystalline precipitate of definite composition. Key parameters that must be managed include:
pH: The precipitation is typically carried out in a slightly acidic medium, with an optimal pH range between 3.6 and 5.6. edu.krdkyoto-u.ac.jp This acidity prevents the co-precipitation of interfering lead salts such as lead hydroxide (B78521) or lead carbonate. nist.gov Studies have shown that at higher pH values, results can be erratic and inaccurately high. acs.org
Chloride Ion Concentration: A sufficient excess of chloride ions is necessary to shift the equilibrium towards the formation of PbClF. However, the concentration must be carefully controlled, as small changes can significantly impact the accuracy of the results. dss.go.th
Temperature: Temperature influences the solubility of the precipitate. While some procedures are conducted at room temperature or slightly elevated temperatures (around 30°C to 50°C), others recommend cooling to about 15°C to minimize solubility losses. kyoto-u.ac.jpdss.go.thjst.go.jp
Two primary analytical methodologies are derived from this precipitation:
Gravimetric Determination: This is the most direct method, where the collected PbClF precipitate is washed, dried at a specific temperature (e.g., 110-120°C), and weighed. kyoto-u.ac.jp The mass of fluoride in the original sample is then calculated using the stoichiometric ratio of fluorine in this compound. scite.ai The granular nature of the PbClF precipitate is a significant advantage, as it settles readily and is easy to filter, unlike the gelatinous precipitates formed in other methods like the calcium fluoride method. edu.krdkyoto-u.ac.jp
Volumetric (Titrimetric) Determination: This approach offers a faster analysis. After precipitation and separation, the PbClF can be handled in two ways:
The excess lead(II) in the filtrate can be titrated, often with a complexometric agent like EDTA. jst.go.jp
More commonly, the precipitate is dissolved in an acid (like nitric acid), and the chloride ion is then titrated with a standardized silver nitrate (AgNO₃) solution, typically using the Volhard method. nist.govsciengine.com The amount of fluoride is then calculated based on the 1:1 molar ratio of chloride to fluoride in the precipitate.
The table below compares the this compound method with other historical methods for fluoride determination.
| Method | Type | Principle | Time Required (Approx.) | Key Characteristics |
| This compound | Gravimetric | Precipitation as PbClF, followed by weighing. kyoto-u.ac.jp | 3.5 hours kyoto-u.ac.jp | Granular precipitate, easy to filter. kyoto-u.ac.jp |
| This compound | Volumetric | Precipitation as PbClF, followed by titration of Cl⁻. kyoto-u.ac.jp | 2.5 hours kyoto-u.ac.jp | Faster than gravimetric; avoids weighing a precipitate. nist.gov |
| Calcium Fluoride | Gravimetric | Precipitation as CaF₂. kyoto-u.ac.jp | 6.0 hours kyoto-u.ac.jp | Gelatinous precipitate, difficult to filter. edu.krd |
| Thorium Nitrate | Volumetric | Titration of F⁻ with Th(NO₃)₄. kyoto-u.ac.jp | 0.6 hours kyoto-u.ac.jp | Reaction is non-stoichiometric; endpoint can be difficult for inexperienced operators. kyoto-u.ac.jpscite.ai |
| Aluminum Chloride | Volumetric | Titration of F⁻ with AlCl₃ using an indicator. kyoto-u.ac.jp | 0.3 hours kyoto-u.ac.jp | Very rapid; sharp endpoint. kyoto-u.ac.jp |
Overview of Scholarly Contributions and Academic Gaps in this compound Studies
Scholarly contributions to the understanding and application of this compound are concentrated in the first half of the 20th century, establishing it as a reliable, albeit cumbersome, method for fluoride determination.
Key Scholarly Contributions:
Method Development: Extensive research was published on the development and optimization of both gravimetric and volumetric methods based on PbClF precipitation. kyoto-u.ac.jpnist.gov This work established the optimal conditions for pH, temperature, and reagent concentrations to ensure accurate and reproducible results. dss.go.thacs.org
Interference Studies: Significant work was dedicated to understanding and mitigating the effects of interfering ions. Studies detailed how to perform fluoride analysis in complex matrices containing other halogens (bromide, iodide) and anions like sulfate (B86663), phosphate (B84403), and arsenate, which could also form insoluble lead salts. rsc.org
Comparative Analysis: Researchers conducted comparative studies evaluating the this compound method against other techniques for fluoride determination, such as precipitation as calcium fluoride or titration with thorium nitrate. kyoto-u.ac.jp These studies provided a clear understanding of the relative advantages and disadvantages, noting the superior physical properties of the PbClF precipitate. edu.krdkyoto-u.ac.jp
Application in Organic Analysis: The method was successfully adapted for the determination of fluorine in organic compounds after decomposition of the sample, which was crucial for the burgeoning field of organofluorine chemistry. osti.govscite.ai
Academic Gaps and Areas for Further Study:
Modern Material Science Applications: While chlorofluorides of other metals like aluminum are recognized as potent Lewis acids and catalysts, the material properties and potential catalytic activity of this compound remain largely unexplored in modern literature. acs.orgchemrxiv.org There is a gap in understanding whether PbClF possesses unique characteristics that could be exploited in catalysis or materials synthesis.
Structural and Spectroscopic Characterization: Beyond its basic composition and precipitation behavior, a deep, modern characterization of this compound's structural, electronic, and spectroscopic properties using advanced techniques is lacking. While its existence as a true compound rather than a mixture is established, detailed crystallographic and theoretical studies are sparse compared to more technologically relevant materials. nist.gov
Environmental Fate and Behavior: There is limited information on the environmental chemistry of this compound, such as its long-term stability, mobility, and transformation in soil or aquatic systems.
Historical Method Validation: While once a standard, there is a lack of recent studies that re-evaluate the this compound method with modern analytical validation standards. Such a study could serve as an important historical benchmark and educational tool.
Structure
2D Structure
Properties
IUPAC Name |
chloro(fluoro)lead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.FH.Pb/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEZKDUIAKYNFW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Pb]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClFPb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047857 | |
| Record name | Lead chlorofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13847-57-9 | |
| Record name | Lead chlorofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precipitation Mechanisms of Lead Chlorofluoride
Controlled Precipitation Techniques for Lead Chlorofluoride Synthesis
The synthesis of this compound is centered around its precipitation from an aqueous solution. This process can be approached through two main analytical chemistry frameworks: gravimetric and volumetric analysis. Both methods rely on the formation of solid PbClF from its constituent ions in solution. kyoto-u.ac.jp
A typical synthesis involves the reaction of a soluble lead salt, such as lead(II) nitrate (B79036), with a solution containing both chloride and fluoride (B91410) ions. The resulting this compound is a white, crystalline solid that is sparingly soluble in water, a property that is exploited in its quantitative precipitation. edu.krd
Gravimetric Precipitation Protocols for this compound Formation
Gravimetric analysis involving this compound is a quantitative method that relies on measuring the mass of the precipitate to determine the amount of fluoride in a sample. kyoto-u.ac.jp The key to this technique is the formation of a pure, easily filterable precipitate of a definite and known composition. kyoto-u.ac.jpedu.krd
The general procedure involves the following steps:
A solution containing an unknown amount of fluoride ions is treated with a source of chloride ions, often sodium chloride. edu.krd
A solution of lead nitrate is then added, causing the precipitation of this compound. edu.krd
The precipitate is carefully collected, washed, dried, and weighed. kyoto-u.ac.jp
The advantages of using this compound for the gravimetric determination of fluoride include the formation of a granular precipitate that settles readily and is easy to filter. kyoto-u.ac.jpedu.krd This is in contrast to other fluoride precipitates like calcium fluoride, which can be gelatinous and difficult to handle. kyoto-u.ac.jpedu.krd The precipitate is typically washed with a saturated solution of this compound to minimize solubility losses. kyoto-u.ac.jp
Volumetric Precipitation Protocols for this compound Formation
Volumetric methods involving this compound precipitation offer an alternative to gravimetric analysis and can be more rapid. kyoto-u.ac.jpdss.go.th In these protocols, the amount of fluoride is determined by measuring the volume of a standard solution required to react completely with the fluoride ions.
One common volumetric approach involves the following:
Precipitating the fluoride as this compound using a known excess of a standard lead nitrate solution. nih.govresearchgate.net
The excess lead ions remaining in the filtrate are then titrated with a standard solution of a complexing agent, such as ethylenediaminetetraacetic acid (EDTA). nih.gov
Another variation involves dissolving the washed this compound precipitate in nitric acid and then determining the chloride content by a Volhard titration. kyoto-u.ac.jp This indirect method relies on the stoichiometric relationship between fluoride and chloride in the precipitate. dss.go.th Potentiometric titration has also been employed, where the endpoint of the precipitation reaction between fluoride and lead nitrate is detected by a change in the potential of an electrode system.
Optimization Parameters in this compound Precipitation
Influence of Reaction Medium pH on this compound Formation
The pH of the reaction medium is a critical factor in the quantitative precipitation of this compound. dss.go.thacs.org The optimal pH range for the precipitation is generally cited as 3.6 to 5.6. kyoto-u.ac.jpedu.krd Within this range, the precipitation of this compound is considered complete, and the precipitate has the correct stoichiometric composition. acs.org
Deviations outside this pH range can lead to inaccurate results. At higher pH values, there is a risk of co-precipitating lead hydroxide (B78521) or other basic lead salts, which would result in a positive error in gravimetric analysis. acs.org Conversely, at lower pH values, the solubility of this compound increases, leading to incomplete precipitation and a negative error. The use of a buffer solution, such as a mixture of hydrochloric acid and sodium acetate, is often employed to maintain the pH within the desired range. acs.org
Effects of Reactant Concentration on this compound Precipitation Efficacy
The concentration of the reactants, particularly the chloride ion concentration, significantly impacts the formation of this compound. dss.go.thcore.ac.uk A sufficient excess of chloride ions is necessary to suppress the solubility of the this compound precipitate through the common ion effect. However, a very large excess of chloride can lead to the formation of soluble lead-chloride complexes, which would increase the solubility of the precipitate and cause errors. dss.go.th
Similarly, the concentration of the lead precipitating agent must be carefully controlled. A sufficient excess is required to ensure complete precipitation of the fluoride ions. However, using a large excess of lead nitrate can lead to co-precipitation of other lead salts, particularly if interfering ions are present. The initial concentration of the fluoride sample also plays a role; the method is generally more reliable for macro and semi-micro amounts of fluoride. edu.krdscite.ai
Thermal Control and Digestion Effects on this compound Precipitate Quality
Temperature and the subsequent digestion of the precipitate are important for obtaining a precipitate with desirable physical characteristics. Precipitation is often carried out at a controlled temperature, for instance, around 15°C or at an elevated temperature of 50°C followed by cooling. kyoto-u.ac.jpdss.go.thjst.go.jp
Digestion, which involves letting the precipitate stand in the mother liquor for a period, often at an elevated temperature, promotes the growth of larger, more perfect crystals. scispace.combac-lac.gc.ca This process, known as Ostwald ripening, reduces the surface area of the precipitate, minimizing surface adsorption of impurities. A well-digested precipitate is also easier to filter and wash. kyoto-u.ac.jp For this compound, a digestion period of one hour or allowing it to stand overnight is common practice. kyoto-u.ac.jpjst.go.jpbac-lac.gc.ca The precipitate is then typically dried at a specific temperature, such as 110-120°C, to remove any adsorbed water before weighing. kyoto-u.ac.jp
Mechanistic Investigations of this compound Nucleation and Growth
The formation of this compound (PbClF) through precipitation is a cornerstone of its application in gravimetric analysis. Understanding the underlying mechanisms of its nucleation and growth is critical for controlling the precipitate's composition and morphology. Research into these mechanisms has explored both the kinetics of the formation process and the conditions required to reach a stable equilibrium.
Studies on the Kinetics of this compound Formation
The rate at which this compound precipitates is influenced by several factors, including temperature, solvent composition, and the method of introducing reactants. While detailed quantitative kinetic studies are not extensively documented in the provided literature, procedural descriptions offer insights into the kinetics of formation.
The process is generally not instantaneous, with several sources indicating that time is a critical factor in achieving complete precipitation and a stable precipitate form. The precipitation of this compound can be slow and cumbersome, which suggests that the kinetics of nucleation and crystal growth are not rapid. environmentuk.net To facilitate the process, solutions are often heated. For instance, one method involves heating the solution to almost boiling and maintaining this temperature for a minute to coagulate the precipitate, indicating that thermal energy increases the rate of particle aggregation and growth. Another study recommends maintaining the temperature at 50 ± 10°C during precipitation for accurate results, highlighting temperature's role in controlling the reaction rate and final product quality. dss.go.th
The solvent can also affect the kinetics. The use of 50% ethyl alcohol as a solvent, while offering a greater potential drop in potentiometric titrations, results in a slower attainment of the equilibrium potential, suggesting that the kinetics of the precipitation are hindered in this medium. dss.go.th Similarly, in a different potentiometric study, a longer time was required to reach the equilibrium potential when ethanol (B145695) was present. The initial formation of the precipitate can be encouraged by adding the lead nitrate titrant dropwise at first and then more rapidly once the precipitate becomes established, a technique that manages the initial nucleation phase.
Purification Strategies for Synthesized this compound
Once precipitated, the this compound must be purified to remove co-precipitated impurities and the remaining mother liquor. The purification process typically involves washing the precipitate with specific solutions to minimize solubility losses while effectively cleaning the crystals.
A common procedure involves a multi-step washing sequence. The precipitate is first washed with cold water, followed by several washes with a cool, saturated solution of this compound. nist.gov Using a saturated solution of the precipitate itself is a standard technique in gravimetric analysis to prevent the dissolution of the desired compound during washing. A final wash with cold water is then performed to remove the washing solution itself. nist.gov
Another documented purification method involves washing the filtered precipitate with four 15-ml portions of a solution containing 20% v/v ethanol in aqueous 0.02 M sodium chloride. The use of an alcohol-water mixture can reduce the solubility of the inorganic salt compared to pure water, thus minimizing losses.
Advanced Analytical Applications and Methodological Refinements of Lead Chlorofluoride
Gravimetric Determination of Fluoride (B91410) via Lead Chlorofluoride
The gravimetric determination of fluoride relies on the precipitation of the sparingly soluble salt, this compound. This method has been extensively used for analyzing macro and semi-micro amounts of fluoride. edu.krd The principle involves the reaction of fluoride ions with lead and chloride ions in a solution to form a solid precipitate of PbClF. edu.krd One of the key advantages of this method is the granular nature of the precipitate, which settles readily and is easily filtered, simplifying the analytical process. edu.krd The precipitation is typically carried out in a controlled pH range of 3.6 to 5.6 to ensure the quantitative formation of the desired compound. edu.krd
While this compound is the more common choice, it is worth noting that calcium fluoride (CaF₂) can also be used for gravimetric determination. However, this compound is generally preferred because calcium fluoride tends to form gelatinous precipitates that are difficult to filter. edu.krd
Methodological Modifications for Enhanced Accuracy and Precision
Continuous efforts have been made to refine the this compound method to improve its accuracy and precision, particularly when dealing with small quantities of fluoride.
Control of Precipitant Concentration: Initial methods for the gravimetric determination of fluoride as this compound were found to be less reliable for samples containing less than 25 mg of fluoride due to solubility losses. scite.ai To address this, modifications were introduced, such as using an equimolecular solution of lead and chloride as the precipitant. scite.ai It was discovered that lead chloride's solubility slightly increases in lead nitrate (B79036) solutions, which allows for a higher concentration of lead ions without the risk of precipitating lead chloride. scite.ai This ensures a more complete precipitation of this compound, especially at lower fluoride concentrations.
pH and Temperature Control: The pH of the solution during precipitation is a critical factor. acs.org Deviations outside the optimal pH range of 3.6–5.6 can lead to a precipitate of variable composition, underscoring the need for strict procedural control. Similarly, variations in the temperature of the solution during precipitation have been observed to influence the consistency of the results. dss.go.th
Washing and Drying Procedures: Proper washing of the precipitate is crucial to remove any co-precipitated impurities without significant loss of the this compound itself. A saturated solution of this compound is typically used for washing. Following washing, the precipitate is dried at a specific temperature range, commonly 110-120°C, for one hour before weighing. kyoto-u.ac.jp
Table 1: Summary of Methodological Modifications
| Modification | Purpose | Impact on Analysis |
| Use of lead nitrate solution as precipitant | To increase lead ion concentration | Enhances complete precipitation of PbClF, especially with interfering ions present. |
| Strict pH control (3.6-5.6) | To ensure theoretical composition of precipitate | Prevents formation of lead salts of interfering oxyanions and ensures accurate results. edu.krd |
| Controlled temperature during precipitation | To maintain consistency of results | Reduces variability and improves the reliability of the method. dss.go.th |
| Washing with saturated PbClF solution | To minimize solubility losses | Ensures the precipitate is clean without significant dissolution. |
Assessment of Interferences in Gravimetric this compound Analysis
The accuracy of the gravimetric determination of fluoride using this compound can be significantly affected by the presence of other ions in the sample matrix. epa.gov
Initial concerns existed that bromide and iodide ions might form lead halofluorides that are more insoluble than this compound, thus contaminating the precipitate. However, research has shown that lead bromofluoride is actually more soluble than this compound, and a lead iodofluoride precipitate could not be formed under the experimental conditions. Therefore, the presence of moderate amounts of bromide and iodide ions does not interfere with the standard this compound method.
Oxyanions such as sulfate (B86663), phosphate (B84403), and arsenate pose a more significant challenge as they can form insoluble lead salts, leading to positive errors in the gravimetric determination.
Sulfate (SO₄²⁻): Lead sulfate is insoluble and will co-precipitate with this compound, causing interference.
Phosphate (PO₄³⁻): Lead phosphate is also insoluble and its presence can clog the filter, complicating the filtration process.
Arsenate (AsO₄³⁻): Lead arsenate interferes seriously by forming an insoluble precipitate. In contrast, lead arsenite does not precipitate under the typical conditions of the analysis and therefore does not interfere.
When these interfering oxyanions are present, a modification to the precipitation method is required. Using a lead nitrate solution as the precipitant instead of a saturated lead chloride solution provides a higher concentration of lead ions. This helps to ensure the complete precipitation of this compound even when some lead ions are consumed by the interfering anions.
Certain metal ions can interfere with fluoride determination by forming stable complexes with fluoride ions, thereby preventing their complete precipitation as this compound.
Aluminum (Al³⁺): Aluminum ions are a major source of interference. edu.krd They form stable, soluble complex ions with fluoride, such as [AlF(H₂O)₅]²⁺, AlF₃(H₂O)₃, and [AlF₆]³⁻. edu.krd This complexation keeps the fluoride in the solution, leading to incomplete precipitation and consequently, low results (a negative error). edu.krdnih.gov Therefore, aluminum must be completely absent for accurate gravimetric determination. edu.krd
Silver (Ag⁺): The presence of silver ions must be avoided as they will precipitate as silver chloride (AgCl), leading to a positive error. edu.krd
Table 2: Summary of Common Interferences
| Interfering Ion | Type of Interference | Effect on Result | Mitigation Strategy |
| Bromide (Br⁻) | Co-precipitation | No significant interference. | No modification needed. |
| Iodide (I⁻) | Co-precipitation | No significant interference. | No modification needed. |
| Sulfate (SO₄²⁻) | Co-precipitation of lead sulfate | Positive error. | Use of lead nitrate as precipitant. |
| Phosphate (PO₄³⁻) | Co-precipitation of lead phosphate | Positive error and filtration issues. | Use of lead nitrate as precipitant. |
| Arsenate (AsO₄³⁻) | Co-precipitation of lead arsenate | Positive error. | Use of lead nitrate as precipitant. |
| Aluminum (Al³⁺) | Formation of stable soluble fluoride complexes | Negative error. edu.krdnih.gov | Removal of aluminum prior to analysis. edu.krd |
| Silver (Ag⁺) | Co-precipitation of silver chloride | Positive error. edu.krd | Absence of silver ions is required. edu.krd |
Effects of Oxyanions (Sulfate, Phosphate, Arsenate)
Volumetric Determination of Fluoride Based on this compound Formation
In addition to the gravimetric method, this compound precipitation also forms the basis for volumetric (titrimetric) methods for fluoride determination. kyoto-u.ac.jp These methods often involve precipitating the fluoride as this compound, separating the precipitate, and then determining the amount of chloride in the precipitate.
A common approach is to dissolve the washed this compound precipitate and then titrate the chloride content using the Volhard method. This indirect titration offers a rapid alternative to the gravimetric procedure. dss.go.th
Another volumetric approach involves the potentiometric titration of fluoride with a standard lead nitrate solution in the presence of chloride ions. The endpoint of the titration, where all the fluoride has been precipitated as this compound, can be detected by a change in the potential of the solution. Research has shown that this method can yield accurate results, typically within 1%, provided that the lead nitrate solution is standardized against a known sodium fluoride solution under controlled conditions.
Furthermore, a complexometric titration method has been developed where fluoride is precipitated as this compound by adding a known excess of lead nitrate. The excess unreacted lead is then back-titrated with ethylenediaminetetraacetic acid (EDTA). researchgate.net
These volumetric methods, while potentially faster than gravimetric analysis, also require careful control of experimental conditions and are susceptible to similar interferences if not properly addressed. For instance, when interfering oxyanions are present, a titrimetric finish can sometimes be employed without interference, even when the gravimetric method would require modification.
Indirect Titrimetric Quantification of Fluoride through Chloride Content
A well-established application of this compound is the indirect determination of fluoride ions. This method relies on the precipitation of fluoride as this compound, followed by the quantification of the chloride present in the precipitate. The stoichiometry of the PbClF precipitate, where the molar ratio of fluoride to chloride is 1:1, allows for the calculation of the original fluoride concentration.
The general procedure involves the following steps:
Precipitation: An excess of a lead salt, typically lead nitrate, is added to the sample solution containing fluoride ions. A source of chloride ions, such as sodium chloride, is also added to facilitate the formation of the this compound precipitate. jst.go.jp The precipitation is typically carried out under controlled pH conditions, generally between 3.6 and 5.6, to minimize interferences from other ions like phosphates and sulfates. edu.krd
Filtration and Washing: The granular PbClF precipitate is filtered and washed to remove any co-precipitated impurities. kyoto-u.ac.jp
Quantification of Chloride: The chloride content of the dissolved precipitate is then determined, most commonly using the Volhard method. uohyd.ac.intestbook.com This involves dissolving the precipitate and titrating the chloride ions with a standardized silver nitrate solution. An alternative approach involves a complexometric back-titration where the excess lead in the filtrate is titrated with ethylenediaminetetraacetic acid (EDTA). jst.go.jpresearchgate.net
This indirect method offers several advantages, including the formation of a granular precipitate that is easier to handle than the gelatinous precipitates of other fluoride salts like calcium fluoride. edu.krd However, careful control of experimental conditions such as pH, temperature, and chloride ion concentration is crucial for accurate results. dss.go.th For instance, variations in the chloride ion concentration can significantly impact the accuracy of the determination. dss.go.th
| Parameter | Condition | Reference |
| pH for Precipitation | 3.6 - 5.6 | edu.krd |
| Titration Method for Chloride | Volhard Method | uohyd.ac.intestbook.com |
| Alternative Titration | Complexometric back-titration with EDTA | jst.go.jpresearchgate.net |
Potentiometric Titration Methods Utilizing this compound
Potentiometric titration offers a more direct and often more precise method for fluoride determination involving this compound. In this technique, the change in the electrochemical potential of a solution is monitored as a titrant is added, allowing for the determination of the equivalence point.
One approach involves the direct titration of a fluoride-containing solution with a standard lead nitrate solution in the presence of excess sodium chloride. As the lead nitrate is added, this compound precipitates. The endpoint of the titration can be detected using a lead-selective electrode or by monitoring a redox potential change. For example, in the presence of a ferric chloride and ferrous chloride indicator system, the formation of the stable ferric-fluoride complex, (FeF₆)³⁻, influences the Fe³⁺/Fe²⁺ redox potential. As the lead nitrate titrant precipitates the fluoride, the ferric-fluoride complex dissociates, causing a sharp change in the potential at the equivalence point.
This method has been shown to be reproducible and accurate to within 1% under specified conditions, particularly when the lead nitrate titrant is standardized against a sodium fluoride solution. The sharpness of the endpoint is dependent on the concentration of the fluoride, with reasonably sharp endpoints observed for fluorine concentrations between 40 to 120 mg when using N lead nitrate.
| Titration Type | Titrant | Indicator System | Detection Method | Reference |
| Potentiometric | Lead Nitrate | Ferric chloride - Ferrous chloride | Redox potential change (Platinum electrode) |
Comparative Analysis of Gravimetric and Volumetric Approaches for Fluoride Determination
Both gravimetric and volumetric methods based on the precipitation of this compound are widely used for fluoride determination. A comparative analysis reveals the strengths and weaknesses of each approach.
Gravimetric Method:
Principle: Involves precipitating fluoride as this compound, followed by drying and weighing the precipitate. kyoto-u.ac.jp The mass of the precipitate is then used to calculate the amount of fluoride in the original sample.
Advantages: This is often considered the easiest gravimetric method for fluoride determination. kyoto-u.ac.jp It can be highly accurate when performed carefully.
Disadvantages: It is generally more time-consuming than volumetric methods, with a typical operation time of around 3.5 hours. kyoto-u.ac.jp The method's accuracy can be limited when dealing with small amounts of fluoride (less than 25 mg) due to the solubility of the precipitate. scite.ai
Volumetric Method:
Principle: This involves precipitating the fluoride as this compound and then determining the amount of one of its constituent ions (chloride or lead) through titration. kyoto-u.ac.jp
Advantages: Generally faster than the gravimetric method, with a typical operation time of about 2.5 hours. kyoto-u.ac.jp It can be adapted for micro-scale analysis.
Disadvantages: The accuracy can be affected by the stoichiometry of the precipitate and the precision of the titration endpoint detection.
A statistical comparison of various fluoride determination methods, including gravimetric and volumetric this compound methods, has shown that for larger amounts of fluoride, there is no significant difference in precision between the two approaches. kyoto-u.ac.jp From a practical standpoint, considering precision, accuracy, ease of operation, and speed, the this compound gravimetric method is often considered most suitable for gravimetric analysis, while other methods like titration with aluminum chloride are faster for volumetric analysis. kyoto-u.ac.jp
| Method | Principle | Typical Operation Time | Key Considerations | Reference |
| Gravimetric | Weighing of PbClF precipitate | 3.5 hours | Accuracy can be limited for small fluoride amounts (<25 mg). | kyoto-u.ac.jpscite.ai |
| Volumetric | Titration of Cl⁻ or Pb²⁺ in PbClF | 2.5 hours | Endpoint detection precision is crucial. | kyoto-u.ac.jp |
Spectroscopic Techniques for Characterization of this compound in Analytical Contexts
Spectroscopic techniques provide powerful tools for the characterization of this compound precipitates, offering insights into their structure, purity, and composition.
Application of Solid-State 207Pb NMR Spectroscopy in Lead Halide Analysis
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ²⁰⁷Pb nucleus, is a valuable technique for studying the structure and electronic environment of lead in various compounds, including lead halides. researchgate.net ²⁰⁷Pb NMR can be used to distinguish between different lead halide species and to probe the effects of mixed halides on the electronic structure of the lead atom. researchgate.net
The chemical shift of ²⁰⁷Pb is highly sensitive to its local environment, making it a powerful tool for characterizing materials like this compound. Studies on mixed lead(II) halides of the type PbFX (where X = Cl, Br, I) have demonstrated the utility of ²⁰⁷Pb NMR in comparing their structures to binary lead halides. researchgate.net The technique can also detect structural disorder and phase transitions in lead halide frameworks. researchgate.net While challenging to acquire, solid-state ²⁰⁷Pb NMR spectra can provide detailed information about shielding anisotropy and J-coupling, which are influenced by the surrounding halide ions. nih.gov Recent advancements in techniques like fast magic angle spinning (MAS) have significantly enhanced the sensitivity of ²⁰⁷Pb solid-state NMR, allowing for the rapid characterization of even small sample volumes. acs.orgiastate.edu
Vibrational Spectroscopy (e.g., Raman, IR) for Precipitate Fingerprinting
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, serves as an excellent method for "fingerprinting" chemical compounds. These techniques probe the vibrational modes of molecules and crystal lattices, providing a unique spectral signature for a given substance.
Raman Spectroscopy: This technique is particularly useful for analyzing the composition of precipitates, including those formed in aqueous solutions. Raman spectroscopy can be used to identify the specific phases present in a precipitate and can even provide insights into compositional variations, such as atomic substitutions within the crystal lattice. mdpi.com It is a non-destructive technique that can be applied in situ.
Infrared (IR) Spectroscopy: IR spectroscopy complements Raman spectroscopy and is also widely used for identifying chemical compounds. americanpharmaceuticalreview.com The IR spectrum of a substance is determined by the absorption of infrared radiation at specific frequencies corresponding to its vibrational modes. Both IR and Raman spectra of different crystalline forms (polymorphs) of the same compound can show distinct differences in band frequencies, intensities, and shapes, allowing for their identification. americanpharmaceuticalreview.com
In the context of this compound analysis, vibrational spectroscopy can be used to confirm the identity and purity of the precipitate, ensuring that the desired compound has been formed without significant contamination from other lead salts or starting materials. mcmaster.caescholarship.org
Computational and Theoretical Investigations of Lead Chlorofluoride
Quantum Mechanical Calculations of Electronic Structure and Bonding in Lead Chlorofluoride
Quantum mechanical calculations, particularly ab initio (first-principles) methods, are foundational for determining the electronic structure and bonding characteristics of a solid. iastate.edu These approaches solve the time-independent Schrödinger equation for a system of electrons and nuclei to yield the electronic wavefunctions and energy levels. uliege.be For an ionic crystal like this compound, these calculations provide deep insights into the distribution of electrons and the nature of the forces holding the crystal together.
The primary goal of these calculations is to understand the chemical bonds between the lead (Pb²⁺), chloride (Cl⁻), and fluoride (B91410) (F⁻) ions. By analyzing the calculated electron density distribution, one can quantify the degree of charge transfer between the atoms, which indicates the ionicity of the bonds. uliege.be While this compound is considered an ionic compound, quantum calculations can reveal any partial covalent character in the Pb-Cl and Pb-F bonds, which arises from the sharing of electrons. uliege.be
Key outputs from quantum mechanical calculations on this compound would include:
Total Electronic Energy: This value is crucial for determining the stability of the crystal structure and calculating its formation energy. aps.org
Electron Density Maps: These visualize how electrons are distributed throughout the crystal lattice, highlighting regions of electron accumulation (covalent character) and depletion (ionic character). uniovi.es
Band Structure and Density of States (DOS): The band structure describes the allowed energy ranges for electrons in the crystal, determining its electrical properties (e.g., whether it is an insulator or semiconductor). The DOS provides information on the number of available electronic states at each energy level.
These calculations are performed on a static crystal lattice, typically at 0 K, ignoring atomic vibrations to simplify the problem. The results form a baseline understanding of the material's intrinsic electronic properties. iastate.edu
Density Functional Theory (DFT) Studies on Atomic and Molecular Interactions within this compound Lattices
Density Functional Theory (DFT) is a specific class of quantum mechanical methods that has become exceptionally popular for computational studies of solid-state materials due to its balance of accuracy and computational efficiency. wikipedia.orgaip.org DFT is based on the principle that the total energy of a system is a unique functional of its electron density. This allows the complex many-electron problem to be simplified into a more manageable one involving a single spatial coordinate, the electron density. wikipedia.org
For this compound, DFT is the ideal tool for investigating interactions within the crystal lattice. By calculating the total energy for different atomic arrangements, DFT can predict the most stable crystal structure and its corresponding lattice parameters (the dimensions of the unit cell). These theoretical predictions can be compared with experimental data from techniques like X-ray diffraction to validate the accuracy of the computational model. researchgate.net
DFT studies on the PbClF lattice would typically investigate:
Structural Optimization: Determination of the equilibrium lattice constants and internal atomic positions by minimizing the total energy of the system. researchgate.net
Elastic Properties: Calculation of the bulk modulus, shear modulus, and other elastic constants, which describe the material's response to mechanical stress. aps.org
Phonon Frequencies: Calculations of the vibrational modes of the lattice (phonons), which are related to the material's thermal properties and structural stability. nih.gov
Defect Energetics: Modeling the effect of point defects (e.g., vacancies or impurities) on the stability and electronic structure of the lattice.
These studies are crucial for understanding how the arrangement of and interactions between Pb²⁺, Cl⁻, and F⁻ ions define the macroscopic physical properties of the material.
Table 1: Illustrative Output of DFT Calculations for this compound This table is illustrative and does not represent actual published data. It shows the types of properties that would be calculated using DFT.
| Calculated Property | Description | Hypothetical Calculated Value | Unit |
|---|---|---|---|
| Lattice Constant (a) | The dimension of the unit cell along the a-axis. | [Value] | Å (Angstrom) |
| Formation Energy | The energy released or absorbed when the compound is formed from its constituent elements. | [Value] | eV/formula unit |
| Band Gap | The energy difference between the valence band and the conduction band, indicating its insulating nature. | [Value] | eV (electron-volt) |
| Bulk Modulus (K) | A measure of the substance's resistance to uniform compression. | [Value] | GPa (Gigapascal) |
Molecular Dynamics Simulations of this compound Crystal Growth and Dissolution
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed, atomistic view of dynamic processes like crystal growth and dissolution. gauss-centre.eu These simulations are indispensable for understanding the kinetics of these phenomena, which are often difficult to probe experimentally. ucl.ac.uk
To simulate the crystal growth of this compound, a model would be constructed consisting of a small seed crystal of PbClF submerged in a supersaturated aqueous solution containing Pb²⁺, Cl⁻, and F⁻ ions. Over the course of the simulation (typically nanoseconds to microseconds), the following could be observed:
The diffusion of ions from the bulk solution to the crystal surface.
The attachment of ions at specific sites on the crystal surface, such as kinks, steps, and terraces. acs.org
The incorporation of these ions into the crystal lattice, leading to the expansion of the crystal.
Conversely, to simulate dissolution , a PbClF crystal would be placed in an undersaturated solution. The simulation would track the detachment of ions from the crystal surface and their diffusion back into the bulk solution, leading to the shrinking of the crystal. gauss-centre.eu
MD simulations can be used to calculate key kinetic and thermodynamic parameters, such as the rate of growth or dissolution under specific conditions of temperature and concentration. researchgate.netaip.org These simulations help bridge the gap between molecular-level interactions and macroscopic crystal morphology.
Computational Modeling of Interfacial Phenomena in this compound Precipitation
The precipitation of this compound from an aqueous solution is a process of significant interest, particularly in analytical chemistry for the gravimetric determination of fluoride. Computational modeling, especially using MD simulations, can provide a detailed picture of the interfacial phenomena that govern the initial stages of this process. acs.org
Modeling focuses on the interface between the nascent solid PbClF and the liquid solution. Key phenomena investigated at this interface include:
Interfacial Energy: The excess energy at the surface of the crystal compared to the bulk. This property influences the shape of the growing crystal and the critical nucleus size required for precipitation to begin. mdpi.com
Solvation and Desolvation: Before an ion can attach to the crystal lattice, it must first shed its surrounding shell of water molecules (desolvation). MD simulations can model the energetics and kinetics of this crucial step.
Ion Pairing and Clustering in Solution: The formation of ion pairs (e.g., [PbCl]⁺) or small clusters in the solution before nucleation can be a critical precursor to precipitation. Simulations can quantify the stability and concentration of these species. uwo.ca
Role of Surface Defects: The presence of steps, kinks, and other defects on the crystal surface can act as preferential sites for ion attachment, significantly influencing the precipitation rate. jhu.edu
By understanding these interfacial processes at a molecular level, computational models can help explain and predict the conditions under which this compound precipitates, the rate at which it does so, and the morphology of the resulting crystals.
Reaction Mechanisms and Chemical Reactivity of Lead Chlorofluoride
Thermodynamic Modeling of Lead Chlorofluoride Formation and Stability
The thermodynamic stability of this compound (PbClF) is a critical factor in understanding its formation and persistence in various chemical systems. Thermodynamic modeling allows for the prediction of the spontaneity of its formation from precursor ions and its stability relative to other lead halides.
The formation of this compound in an aqueous solution can be represented by the following equilibrium:
Pb²⁺(aq) + Cl⁻(aq) + F⁻(aq) ⇌ PbClF(s)
The spontaneity of this reaction is governed by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction by the Gibbs-Helmholtz equation. libretexts.orgwikipedia.orgkhanacademy.org A negative ΔG indicates a spontaneous process under constant temperature and pressure. khanacademy.org
Research has been conducted to determine the thermodynamic properties of PbClF. The standard enthalpy of formation (ΔH°f) of solid PbClF has been determined experimentally. Studies have shown that the enthalpy of PbClF is more negative than the arithmetic mean of the enthalpies of lead(II) fluoride (B91410) (PbF₂) and lead(II) chloride (PbCl₂), indicating a thermodynamic preference for the formation of the mixed halide over a simple mixture of the individual halides. This suggests an enthalpic stabilization of the PbClF crystal lattice.
Theoretical studies employing computational methods like Density Functional Theory (DFT) have also been used to investigate the structural and thermodynamic properties of PbClF-type structures. dp.tech These models help in calculating properties like formation enthalpy and Gibbs free energy, providing insights into the stability of the compound. libretexts.orgdp.tech The phase diagram of the PbF₂-PbCl₂ system shows the existence of the stable compound PbClF, which melts without decomposition, further confirming its thermodynamic stability. unige.ch
Table 1: Thermodynamic Concepts in this compound Stability
| Thermodynamic Parameter | Symbol | Significance for PbClF |
| Gibbs Free Energy of Formation | ΔG°f | A negative value indicates spontaneous formation from its constituent elements in their standard states. |
| Enthalpy of Formation | ΔH°f | The negative value for PbClF indicates that its formation is an exothermic process. dp.tech |
| Entropy of Formation | ΔS°f | Represents the change in disorder during the formation of PbClF from its elements. |
| Gibbs Free Energy of Dissolution | ΔG°sol | A positive value indicates low solubility in water. |
| Solubility Product Constant | Ksp | A small value corresponds to low solubility and is indicative of a stable solid phase in solution. |
Kinetic Studies of this compound Dissolution and Transformation
The kinetics of this compound dissolution and transformation are crucial for understanding its behavior in dynamic chemical environments. While extensive quantitative data such as rate constants and activation energies for PbClF are not widely documented in the reviewed literature, its behavior during analytical precipitation procedures provides qualitative insights into its dissolution kinetics.
The rate at which reactants are consumed or products are formed is the subject of reaction kinetics. mt.com For a dissolution process, the rate can be influenced by factors such as temperature, pH, and the presence of complexing agents. The Arrhenius equation relates the rate constant of a reaction to the temperature and the activation energy, which is the minimum energy required for the reaction to occur. mt.com
The dissolution of this compound can be considered the reverse of its precipitation reaction:
PbClF(s) ⇌ Pb²⁺(aq) + Cl⁻(aq) + F⁻(aq)
The rate of dissolution is expected to be influenced by the concentrations of lead, chloride, and fluoride ions already in the solution. In analytical chemistry, the precipitation of PbClF is carefully controlled to ensure it is quantitative, implying that under those specific conditions (e.g., controlled pH and excess of precipitating agents), the rate of precipitation far exceeds the rate of dissolution. tandfonline.com
Transformation reactions of this compound can involve the substitution of its halide ions. For instance, in the presence of a high concentration of chloride ions, PbClF might transform into lead(II) chloride (PbCl₂). The kinetics of such a transformation would depend on the relative stabilities of the solid phases and the concentrations of the ions in solution.
Kinetic studies of similar processes, such as the fluorination of tetrachloromethane in the presence of a catalyst, show that the reaction rates are dependent on temperature and catalyst concentration, following the Arrhenius equation. It is plausible that the dissolution and transformation of PbClF would also exhibit such dependencies. For example, increasing the temperature would likely increase the rate of dissolution by providing the necessary activation energy for the process.
Investigations into the Reactivity of this compound in Various Chemical Environments
This compound exhibits distinct reactivity depending on the chemical environment, particularly with respect to pH and the presence of oxidizing or reducing agents.
Reactivity with Acids and Bases:
This compound is known to be soluble in strong acids like nitric acid and hydrochloric acid. pilgaardelements.com The dissolution in acids is a result of the reaction of the fluoride and chloride ions with H⁺ ions. In the case of hydrofluoric acid (HF) and hydrochloric acid (HCl), which are weak and strong acids respectively, the fluoride ions will react with H⁺ to form the weakly dissociated HF, thus shifting the dissolution equilibrium towards the products. praxilabs.com
PbClF(s) + H⁺(aq) ⇌ Pb²⁺(aq) + Cl⁻(aq) + HF(aq)
The compound is precipitated under controlled pH conditions, typically between 3.6 and 5.6, for gravimetric analysis. This suggests that in more acidic or alkaline solutions, its solubility increases. In alkaline solutions, lead(II) ions can precipitate as lead(II) hydroxide (B78521), which can then dissolve in excess hydroxide to form plumbite complexes, further driving the dissolution of PbClF. pilgaardelements.com
Oxidation and Reduction Reactions:
Lead in this compound is in the +2 oxidation state. It can be oxidized to lead(IV) compounds or reduced to metallic lead under specific conditions.
Oxidation: In the presence of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), Pb(II) in PbClF can be oxidized to Pb(IV), potentially forming lead(IV) oxide (PbO₂).
Reduction: Strong reducing agents, like hydrogen gas (H₂) or sodium borohydride (B1222165) (NaBH₄), can reduce Pb(II) to metallic lead (Pb).
Substitution Reactions:
Substitution reactions can occur where the chloride or fluoride ions in the PbClF lattice are replaced by other anions. For example, in a solution with a high concentration of chloride ions, PbClF may be converted to the more stable lead(II) chloride under those conditions. Similarly, a high concentration of fluoride ions could lead to the formation of lead(II) fluoride. The direction of these substitution reactions is dictated by the relative concentrations of the ions and the thermodynamic stability of the resulting products. libretexts.org
Complexation Behavior of Lead Ions in the Presence of Fluoride and Chloride
In aqueous solutions containing both fluoride and chloride ions, lead(II) ions can form a variety of complexes. The speciation of lead is highly dependent on the concentrations of these halide ligands and the pH of the solution. The stability of these complexes is quantified by their stability constants (β).
Studies have independently determined the stability constants for lead-chloride and lead-fluoride complexes.
Lead-Chloride Complexes: Lead(II) forms several chloro-complexes, including PbCl⁺, PbCl₂⁰, and PbCl₃⁻. nih.govnih.gov The stability constants for these complexes have been determined as a function of temperature and ionic strength using spectrophotometric methods. nih.govresearchgate.net At room temperature, with increasing chloride concentration, the dominant species shift from free Pb²⁺ to PbCl⁺, then to PbCl₂⁰, and finally to PbCl₃⁻. nih.gov
Simultaneous Complexation: When both chloride and fluoride ions are present, a competitive complexation occurs. The formation of mixed lead-chloro-fluoro complexes is also possible. The existence of a stable and reversible lead-lead chlorofluoride electrode (Pb(Hg)|PbClF|F⁻, Cl⁻) strongly indicates the formation of such mixed complexes in solution and the thermodynamic stability of the solid PbClF phase in contact with these ions. researchgate.netresearchgate.netpublish.csiro.auacs.orgresearchgate.netacs.org
Table 2: Investigated Lead(II) Halide Complexes in Aqueous Solution
| Complex | Ligand(s) | Stability Constant (log β) References |
| PbCl⁺ | Chloride | nih.govnih.govresearchgate.net |
| PbCl₂⁰ | Chloride | nih.govnih.govresearchgate.net |
| PbCl₃⁻ | Chloride | nih.govnih.govresearchgate.net |
| PbF⁺ | Fluoride | ku.ac.ke |
| PbF₂⁰ | Fluoride | ku.ac.ke |
| Mixed Pb-Cl-F Complexes | Chloride, Fluoride | Implied by Pb-PbClF electrode studies researchgate.netresearchgate.netpublish.csiro.auacs.orgresearchgate.netacs.org |
Future Research Directions and Advanced Applications of Lead Chlorofluoride
Exploration of Lead Chlorofluoride in Novel Materials Science
The exploration of this compound in materials science is an expanding field, with significant potential in the creation of new materials with tailored properties. Current research is focused on understanding how the incorporation of PbClF into different matrices can lead to enhanced functionalities.
Doping Studies and Solid Solutions Involving this compound
Doping, the intentional introduction of impurities into a substance, and the formation of solid solutions are key strategies for modifying the properties of materials. In the context of this compound, these approaches are being investigated to create materials with novel optical, electrical, and catalytic characteristics.
For instance, doping studies on materials like aluminum chlorofluoride (ACF) have shown that the introduction of chlorine can significantly alter the acidic properties of the catalyst. researchgate.net Theoretical studies using density functional theory (DFT) on chlorine-doped α-AlF3 surfaces have provided insights into the local structure of active sites and the influence of the anionic environment. researchgate.net While not directly involving this compound, these studies on analogous metal halides provide a framework for understanding how doping can tune material properties. The principles observed in the modification of catalysts like η-alumina with salts such as CsCl and KCl to control acid site distribution could be transferable to lead-based systems. acs.org
Future research could focus on the systematic doping of this compound with various cations and anions to create a new class of functional materials. The formation of solid solutions, for example by combining PbClF with other metal halides, could also lead to materials with tunable band gaps and other desirable electronic properties. iaea.org The investigation of such systems could draw parallels from research on rare-earth doped nanoparticles, where the host material's properties are significantly altered by the dopant. mdpi.com
Development of this compound-Based Composites
The development of composites incorporating this compound is another promising avenue of research. By combining PbClF with polymers or other materials, it may be possible to create composites with enhanced thermal, mechanical, or optical properties. researchgate.net
Advanced Sensor Technologies and Electrochemical Applications Utilizing this compound
The electrochemical properties of this compound make it a candidate for use in advanced sensor technologies and other electrochemical applications. rsc.org Its ability to participate in ion-exchange and precipitation reactions is particularly relevant for the development of chemical sensors.
A notable application of this compound is in the determination of fluoride (B91410) ions. researchgate.net A lead-lead chlorofluoride electrode has been successfully used to determine fluoride ion activities in aqueous solutions. researchgate.net This principle can be extended to develop ion-selective electrodes (ISEs) for the detection of fluoride and potentially other ions. The sensitivity and selectivity of such sensors would be a key area of future research.
Furthermore, the electrochemical behavior of lead compounds is relevant in the development of batteries and other energy storage devices. For example, lead and lead dioxide are key components in lead-acid batteries. google.com Recent research has demonstrated the electrochemical defluorination of CFx cathodes when paired with a lead anode in a fluoride-ion battery, forming PbF2. nih.gov This suggests the potential for this compound to be involved in novel battery chemistries. The use of advanced sensor technologies, including those based on thermal conductivity and hydrostatic pressure, is becoming increasingly important in various industrial applications. astisensor.comast-international.comast-international.com
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kallipos.gr Applying these principles to the synthesis of this compound is crucial for its future sustainable use.
Traditional synthesis methods may involve hazardous reagents or produce significant waste. Future research will likely focus on developing more environmentally benign synthesis routes. This could involve the use of greener solvents, such as bio-based solvents, ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds. orientjchem.org The adoption of such solvents is a growing trend in various chemical industries to reduce environmental impact. orientjchem.org
Moreover, exploring alternative reaction pathways that operate at lower temperatures and pressures can contribute to energy efficiency, a key principle of green chemistry. acs.org Researchers are increasingly looking for safer and more efficient methods for fluorination reactions, which are essential for producing a wide range of compounds. eurekalert.org The development of new fluorinating agents with improved properties is an active area of research. eurekalert.org The overarching goal is to create synthetic methods that are not only efficient in terms of yield but also minimize their environmental footprint. kallipos.gr
Integration of this compound Chemistry with Machine Learning and AI for Predictive Modeling
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials science and chemistry. bpasjournals.com These powerful computational tools can accelerate the discovery of new materials and the optimization of chemical processes by analyzing vast datasets and identifying complex relationships that may not be apparent through traditional experimental methods. researchgate.net
Q & A
Q. Methodological Notes
- Citations prioritize peer-reviewed protocols (e.g., EPA, CDC) and analytical handbooks.
- Data rigor requires triplicate measurements, blank corrections, and calibration against certified reference materials (CRMs).
- Contradictions are addressed through systematic review frameworks (e.g., PRISMA) and sensitivity analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
